Cyhalothrin

Übersicht

Beschreibung

Pyrethroide ahmen die Struktur und Eigenschaften des natürlich vorkommenden Insektizids Pyrethrin nach, das in den Blüten von Chrysanthemum cinerariifolium gefunden wird . Cyhalothrin wird in der Landwirtschaft weit verbreitet zur Schädlingsbekämpfung in Kulturen wie Baumwolle, Getreide, Kartoffeln und Gemüse eingesetzt . Es ist bekannt für seine Wirksamkeit und seine lang anhaltende Wirkung im Vergleich zu natürlichen Pyrethrinen.

Vorbereitungsmethoden

Die Synthese von Cyhalothrin umfasst mehrere Schritte. Ein übliches Verfahren beginnt mit 3-(2,2-Dichlorethenyl)-2,2-dimethylcyclopropancarbonsäure als Ausgangsmaterial. Diese Verbindung wird in einer Reaktion mit 3-Phenoxy-4-fluorbenzaldehyd und Natriumcyanid in Gegenwart eines Katalysators wie Methyltrioctylammoniumchlorid umgesetzt. Die resultierende this compound-Kondensationsverbindung wird dann einer Epimerisierungsreaktion unterzogen, um Lambda-Cyhalothrin zu erhalten . Industrielle Produktionsverfahren beinhalten oft die Verwendung von Lösungsmitteln wie n-Hexan und Katalysatoren wie DMF, um die Reaktionsbedingungen zu optimieren .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von this compound beispielsweise zur Bildung von Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Landwirtschaft wird es als Pestizid zur Bekämpfung von Insekten und zum Schutz von Kulturen eingesetzt . In der Biologie wird this compound auf seine Auswirkungen auf verschiedene Organismen untersucht, einschließlich seiner Toxizität für Fische und aquatische Wirbellose . In der Medizin wird this compound in veterinärmedizinischen Anwendungen zur Bekämpfung von Ektoparasiten wie Zecken und Milben eingesetzt . Darüber hinaus wird this compound in der Industrie für die Entwicklung von Nanoformulierungen verwendet, die die Wirksamkeit und Umweltverträglichkeit von Pestiziden verbessern .

Analyse Chemischer Reaktionen

Cyhalothrin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Cyhalothrin is primarily applied in agriculture to control insect pests that threaten crop yields. It is effective against a variety of pests, including caterpillars, aphids, and beetles.

Crop Protection

- Crops Treated : this compound is used on crops such as cotton, soybeans, corn, and various fruits and vegetables.

- Application Methods : It can be applied through foliar sprays, soil treatments, or seed treatments.

| Crop Type | Common Pests Controlled | Application Rate (g/ha) |

|---|---|---|

| Cotton | Helicoverpa zea (corn earworm) | 5-10 |

| Soybeans | Aphis glycines (soybean aphid) | 7.5 |

| Corn | Spodoptera frugiperda (fall armyworm) | 5-10 |

| Fruits (Citrus) | Diaphorina citri (Asian citrus psyllid) | 10 |

Residue Studies

Research indicates varying residue levels of this compound on crops post-application. A study conducted in Thailand revealed significant differences in residue levels across different pesticide applications, emphasizing the need for monitoring to ensure food safety .

Public Health Applications

This compound is also employed in vector control programs aimed at managing disease-carrying insects such as mosquitoes.

Vector Control

- Target Insects : Primarily used against mosquitoes that transmit diseases like malaria and dengue fever.

- Application Techniques : Often applied in indoor residual spraying (IRS) or as space sprays.

A study demonstrated the effectiveness of this compound in controlling mosquito populations in urban settings, significantly reducing the incidence of mosquito-borne diseases .

Toxicological Studies

Understanding the toxicological effects of this compound is crucial for assessing its safety for humans and the environment.

Human Exposure Studies

Research has shown that farmworkers are at risk of exposure during application due to inhalation or skin contact. A study focused on the toxicokinetics of this compound indicated that proper protective measures are essential to minimize health risks associated with occupational exposure .

Environmental Impact

This compound poses risks to non-target organisms, including beneficial insects like bees. Field trials have shown that high application rates can lead to significant mortality in non-target species .

Nephrotoxicity in Rats

A controlled study evaluated the nephrotoxic effects of this compound on male rats over three weeks. Results indicated increased levels of malondialdehyde (MDA) and protein carbonyls, suggesting oxidative stress and potential kidney damage . Co-administration with Vitamin C showed protective effects against these changes.

Transgenerational Effects on Houseflies

Another study explored the transgenerational effects of this compound on houseflies (Musca domestica). The findings revealed decreased fecundity and longevity in treated populations compared to controls, indicating potential long-term impacts on insect populations .

Wirkmechanismus

Cyhalothrin entfaltet seine Wirkung, indem es die Funktion des Nervensystems von Insekten stört. Es wirkt als schnell wirkendes axonal-exzitatorisches Toxin, indem es die Schließung spannungsgesteuerter Natriumkanäle in axonalen Membranen verhindert . Diese Störung führt zu kontinuierlichen Nervenimpulsen, die zur Lähmung und zum Tod des Insekts führen. Die Wirksamkeit von this compound wird von der Temperatur und anderen Umweltfaktoren beeinflusst .

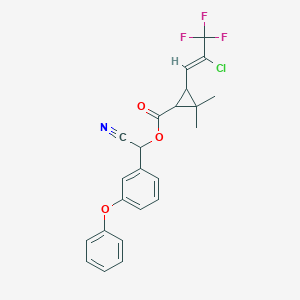

Vergleich Mit ähnlichen Verbindungen

Cyhalothrin gehört zur Klasse der Pyrethroid-Insektizide, zu denen auch andere Verbindungen wie Permethrin, Deltamethrin und Cypermethrin gehören . Im Vergleich zu diesen ähnlichen Verbindungen ist this compound bekannt für seine höhere Wirksamkeit und seine längere Wirkungsdauer. Lambda-Cyhalothrin, ein bestimmtes Isomer von this compound, ist aufgrund seiner erhöhten Stabilität und insektiziden Aktivität besonders wirksam . Die einzigartige chemische Struktur von this compound, die eine Cyanogruppe und eine Trifluormethylgruppe umfasst, trägt zu seinen besonderen Eigenschaften und seiner Wirksamkeit bei .

Fazit

This compound ist ein vielseitiges und wirksames Insektizid mit einer breiten Palette an Anwendungen in Landwirtschaft, Biologie, Medizin und Industrie. Seine einzigartige chemische Struktur und sein Wirkungsmechanismus machen es zu einem wertvollen Werkzeug für die Schädlingsbekämpfung und die wissenschaftliche Forschung. Das Verständnis der Herstellungsverfahren, chemischen Reaktionen und Anwendungen von this compound kann dazu beitragen, seinen Einsatz zu optimieren und seine Umweltauswirkungen zu minimieren.

Biologische Aktivität

Cyhalothrin, a synthetic pyrethroid insecticide, is widely used in agriculture for pest control due to its potent biological activity against a variety of insect species. This article delves into the biological mechanisms, toxicological effects, and environmental implications of this compound, supported by case studies and research findings.

This compound is characterized by its pyrethroid structure, which enhances its stability and efficacy compared to natural pyrethrins. The primary mechanism of action involves the disruption of sodium channels in the neuronal membranes of insects, leading to prolonged depolarization and subsequent paralysis. This neurotoxic effect is responsible for its effectiveness as an insecticide.

Acute and Chronic Toxicity

-

Acute Toxicity :

- The median lethal dose (LD50) for this compound varies among species. For example, studies indicate that the LD50 for rats is approximately 50-150 mg/kg when administered orally .

- Symptoms of acute exposure in humans include facial tingling, skin irritation, and systemic effects like hyperglycemia due to pancreatic stress .

-

Chronic Toxicity :

- Long-term exposure studies have shown that this compound can lead to significant metabolic disturbances. For instance, a study on adult albino rats revealed that subacute exposure resulted in elevated serum glucose levels and reduced insulin secretion, indicative of potential diabetes-like symptoms .

- In reproductive toxicity studies, no significant effects on fertility were observed in rats even at high doses (up to 100 mg/kg), although decreased body weight gains were noted .

Case Studies

- A case report documented an incident of occupational poisoning where workers exposed to this compound exhibited respiratory distress and neurological symptoms . This highlights the importance of monitoring and controlling exposure levels in agricultural settings.

- Another study reported a rare case of lambda-cyhalothrin ingestion leading to severe acute poisoning symptoms, emphasizing the need for immediate medical intervention in such scenarios .

Environmental Impact

This compound's environmental persistence varies based on conditions:

- Soil Half-Life : Approximately 30 days, with degradation influenced by microbial activity .

- Aquatic Toxicity : Highly toxic to aquatic organisms; LC50 values range from 0.078 to 2.3 µg/L for fish . This necessitates careful application practices to mitigate runoff into water bodies.

Metabolism and Biomonitoring

Research indicates that this compound undergoes extensive metabolism in mammals through processes such as ester hydrolysis and oxidation. The metabolites are often monitored as biomarkers of exposure in occupational settings . A toxicokinetic model developed from recent studies provides insights into how this compound behaves in biological systems, aiding risk assessment efforts for workers exposed to this compound .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Mechanism | Disruption of sodium channels in neurons |

| Acute Toxicity (LD50) | 50-150 mg/kg (rats) |

| Chronic Effects | Hyperglycemia, reduced insulin levels |

| Environmental Half-Life | Soil: ~30 days; Water: <30 days |

| Aquatic Toxicity | LC50: 0.078-2.3 µg/L for fish |

Eigenschaften

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGBMAQZUVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023997 | |

| Record name | alpha-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

68085-85-8, 91465-08-6 | |

| Record name | Cyhalothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68085-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.2 °C | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyhalothrin interact with its target and what are the downstream effects?

A1: this compound, like other pyrethroids, acts primarily on the nervous system of insects. [] It binds to voltage-gated sodium channels in neurons, preventing them from closing properly. [, ] This leads to a continuous influx of sodium ions, causing prolonged neuronal excitation, paralysis, and eventually death. [, ] In resistant insects, altered sodium channel gating properties have been observed, leading to reduced sensitivity to this compound. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound is a mixture of four stereoisomers. The molecular formula for this compound is C23H19ClF3NO3, and its molecular weight is 449.86 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, studies have utilized gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound residues in various matrices. [, , , , ] Infrared spectrometry has also been used to characterize this compound inclusion complexes. []

Q4: How does this compound perform on different materials and under various conditions?

A4: Lambda-cyhalothrin has been studied for its application as an insect-proofing agent for woolen fabrics. [] Research indicates that it provides a high degree of protection against clothes moths and carpet beetles, even after 30 months of application. []

Q5: How stable is this compound in different environments?

A5: this compound degradation in rice during storage and processing has been investigated. [] Storage for 120 days resulted in a 69.9% reduction in γ-cyhalothrin residues. [] Cooking methods significantly impacted residue levels, with pressure cooking, microwave oven use, and open vessel cooking leading to varying degrees of reduction. []

Q6: Does this compound exhibit any catalytic properties, and if so, what are its applications?

A6: this compound is primarily an insecticide and does not exhibit inherent catalytic properties relevant to its application. Its mode of action relies on binding and disrupting sodium channels, not on catalyzing chemical reactions. [, ]

Q7: Have any computational studies been conducted on this compound?

A7: While the provided research does not delve into specific computational studies or QSAR models for this compound, molecular docking was used to analyze the binding affinity of specific cytochrome P450 enzymes (CYP6QE1 and CYP6FV21) to lambda-cyhalothrin in the context of insecticide resistance. []

Q8: How do structural modifications of this compound affect its activity, potency, and selectivity?

A8: While specific SAR studies are not outlined in the provided research, it's important to note that this compound exists as four stereoisomers (RS, SR, RR, SS). [] The insecticidal activity and toxicity can differ among these isomers, with gamma-cyhalothrin (SR-isomer) being recognized as the most potent and toxic. []

Q9: What are the formulation strategies for this compound to improve its stability, solubility, or bioavailability?

A9: Research has explored the use of methyl-β-cyclodextrin to create inclusion complexes with this compound. [] These complexes have shown potential for improving the stability and efficacy of this compound. [] Additionally, lambda-cyhalothrin is often formulated as an emulsion concentrate (EC) for agricultural applications. []

Q10: Are there specific SHE (Safety, Health, and Environment) regulations regarding this compound?

A10: While specific regulations are not discussed in the provided research, this compound's use in agriculture is subject to regulatory oversight. Within the EU, this compound is not approved for agricultural use but is allowed for veterinary purposes, highlighting the importance of regulatory assessments for different applications and potential risks. []

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in target organisms?

A11: Research has shown that lambda-cyhalothrin can be absorbed by plants, and its residues can persist in the environment. [, ] In rice, processing methods like cooking can significantly reduce but not completely eliminate residues. [] The specific metabolic pathways of this compound vary depending on the organism. []

Q12: Are there any in vitro or in vivo studies on the efficacy of this compound?

A12: Numerous studies have investigated the efficacy of this compound against various insect pests, including mosquitoes, [, , , ] cotton bollworms, [] and medflies. [] These studies often involve laboratory bioassays to determine lethal concentrations (LC50 and LC90 values). [, , , , ] Field trials have also been conducted to assess the effectiveness of this compound in real-world settings. [, ]

Q13: What are the known resistance mechanisms to this compound in insects, and is there any cross-resistance with other compounds or classes?

A13: Resistance to this compound has been observed in various insect species. One key mechanism involves alterations in the target site, the voltage-gated sodium channels. [] These alterations can reduce the binding affinity of this compound, making the insecticide less effective. [] Additionally, enhanced metabolic detoxification of this compound contributes to resistance. [, , ] Specific cytochrome P450 enzymes, such as CYP6QE1 and CYP6FV21, have been implicated in conferring resistance to lambda-cyhalothrin in insects. [] Studies have shown that overexpression of these enzymes can increase the metabolic breakdown of lambda-cyhalothrin, reducing its effectiveness. []

Q14: What is the toxicological profile of this compound, and what are its potential adverse effects?

A14: this compound is toxic to a range of organisms, including insects, [, , , ] fish, [, , ] and mammals. [, , ] It is classified as highly toxic to aquatic organisms. [, ] In rats, sublethal exposure to lambda-cyhalothrin induced oxidative stress, hematological changes, and alterations in liver enzyme activity. [] This highlights the potential for adverse effects beyond the target organism.

Q15: What is the potential for using entomopathogenic nematodes in combination with lambda-cyhalothrin for pest control?

A19: Research exploring the compatibility of entomopathogenic nematodes with various pesticides, including lambda-cyhalothrin, found varying levels of compatibility. [] Some nematode species, like Heterorhabditis bacteriophora, showed better survival in the presence of lambda-cyhalothrin than others. [] This suggests the potential for developing integrated pest management strategies that combine these biocontrol agents with reduced-risk insecticides. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.